2-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl]benzoic acid
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Overview
Description
2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a diazenyl group, which is further connected to a substituted pyridine ring. The presence of cyano, hydroxy, and oxo functional groups within the molecule contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound .
Chemical Reactions Analysis
Types of Reactions: 2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted pyridines, benzoic acid derivatives, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxy groups play a crucial role in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects .
Comparison with Similar Compounds
2-Cyanoacetamide: Shares the cyano group and is used in heterocyclic synthesis.
2-Hydroxybenzoic Acid: Contains a hydroxy group and is known for its anti-inflammatory properties.
Pyridine Derivatives: Various substituted pyridines exhibit similar reactivity and applications.
Uniqueness: 2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID is unique due to its combination of functional groups and structural features, which provide a versatile platform for chemical modifications and diverse applications in research and industry .
Properties
CAS No. |
80749-18-4 |
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Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H12N4O4/c1-8-10(7-16)13(20)19(2)14(21)12(8)18-17-11-6-4-3-5-9(11)15(22)23/h3-6,20H,1-2H3,(H,22,23) |
InChI Key |
JGJBTPZPTZCGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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